1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological properties. It belongs to a class of compounds known as piperazines, which are cyclic organic compounds that contain a piperazine ring. This particular compound features a bromine atom and two fluorine atoms attached to a phenyl group, which may influence its biological activity and interaction with various biological targets.
The synthesis of 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine has been reported in various scientific studies, highlighting its relevance in drug discovery and development. It is often synthesized through methods involving the reaction of appropriate precursors under controlled conditions to yield the desired product.
1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine can be classified as:
The synthesis of 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine typically involves several steps:
The reaction mechanism may involve nucleophilic substitution where the nitrogen atom of the piperazine acts as a nucleophile attacking the electrophilic carbon of the aryl halide. This results in the formation of the desired piperazine derivative.
Key structural data includes:
1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which can enhance its electrophilicity and alter its reactivity profile.
The mechanism of action for 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine in biological systems may involve:
Studies may reveal specific interactions at the molecular level, including binding affinities and downstream effects on cellular functions.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for characterizing this compound's physical and chemical properties.
1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine has potential applications in:
Its derivatives may also be evaluated for their biological activity against various disease models in preclinical studies.
Piperazine derivatives have emerged as privileged scaffolds in multi-target directed ligand (MTDL) design for complex neurodegenerative disorders and cancers. The 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine scaffold exemplifies this strategy, leveraging its dual hydrogen-bonding capability (via two nitrogen atoms) and conformational flexibility to engage diverse biological targets. As demonstrated in recent studies, N-alkylpiperazines enable critical hydrophobic interactions with enzymes like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), while their steric profile optimizes binding to allosteric pockets. For instance, chalcone-piperazine hybrids such as compound 2k (IC₅₀ = 0.71 µM against MAO-B) and 2n (IC₅₀ = 4.32 µM against AChE) exhibit dual inhibitory activity by exploiting the piperazine ring's ability to anchor within both catalytic sites [1]. Similarly, 1,3,5-triazine derivatives bearing 4-methylpiperazine groups (e.g., compound 8) show nanomolar affinity for 5-HT₆ receptors while concurrently inhibiting cyclin-dependent kinase 5 (CDK5), underscoring piperazine's versatility in addressing multifactorial diseases like Alzheimer's .
Table 1: Multi-Target Activities of Piperazine-Containing Compounds
Compound | Structure | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) | Additional Targets |
---|---|---|---|---|
2k | 3-CF₃-4-F Chalcone-N-methylpiperazine | 0.71 | 8.10 | BChE (moderate) |
2n | 2-F-5-Br Chalcone-N-methylpiperazine | 1.11 | 4.32 | BChE (moderate) |
8 | 1,3,5-Triazine-4-methylpiperazine | N/A | N/A | 5-HT₆R (Kᵢ = 5 nM), CDK5 |
Halogen atoms—particularly bromine and fluorine—play indispensable roles in fine-tuning the bioactivity and pharmacokinetics of piperazine-based compounds. In 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine, the 5-bromo group enhances target affinity through halogen bonding with carbonyl oxygens or π-systems in binding pockets, while the 2,3-difluoro motif amplifies lipophilicity and metabolic stability. The synergistic effect of these halogens is evident in chalcone derivatives like compound 2n, where a 2-fluoro-5-bromophenyl group yields optimal MAO-B inhibition (IC₅₀ = 1.11 µM) and selectivity (SI = 16.04) [1]. Fluorine's electron-withdrawing properties also polarize adjacent bonds, increasing hydrogen-bond acceptor strength—a feature exploited in kinase inhibitors like PIK-75, where meta-fluorophenyl groups boost PI3Kα affinity . Bromine's larger van der Waals radius further enables hydrophobic contact with deep enzyme crevices, as seen in 5-bromopyridinyl methylpiperazines (e.g., CID 23437841), which exhibit enhanced blood-brain barrier (BBB) penetration [3].
Table 2: Impact of Halogen Placement on Piperazine Compound Bioactivity
Halogen Pattern | Compound Example | Key Biological Effect |
---|---|---|
5-Bromo-2,3-difluoro | 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine | Optimizes BBB penetration and enzyme binding pocket occupancy |
2-Fluoro-5-bromo | Chalcone 2n | MAO-B IC₅₀ = 1.11 µM; AChE IC₅₀ = 4.32 µM |
3-Trifluoromethyl-4-fluoro | Chalcone 2k | MAO-B IC₅₀ = 0.71 µM; highest selectivity (SI = 56.34) |
The N-ethyl substituent in 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine confers distinct advantages over conventional N-methyl analogs:
Table 3: Ethyl vs. Methyl Piperazine Substituent Effects
Property | 4-Ethylpiperazine Derivatives | 4-Methylpiperazine Derivatives | Biological Consequence |
---|---|---|---|
Log P (Calculated) | 0.35–1.85 [9] | −0.19–1.20 [1] | Enhanced passive diffusion in ethyl derivatives |
MAO-B Inhibition | IC₅₀ = 0.65–1.11 µM [1] | IC₅₀ = 0.71–1.19 µM [1] | Comparable potency, but ethyl confers longer in vivo half-life |
Aqueous Solubility | 12–18 mg/mL [9] | 28–35 mg/mL [1] | Methyl better for IV formulations; ethyl favored for CNS penetration |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0